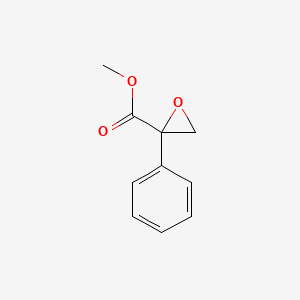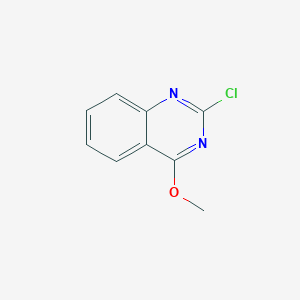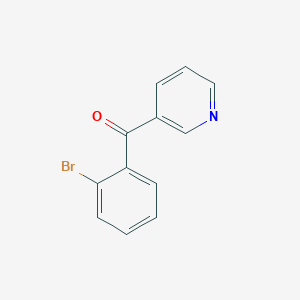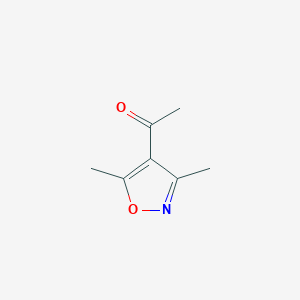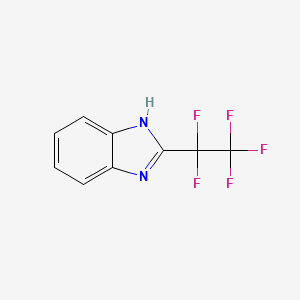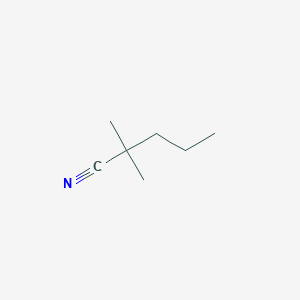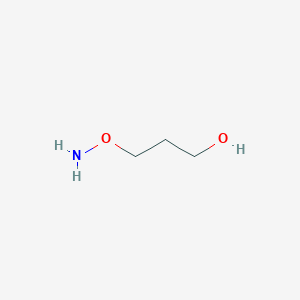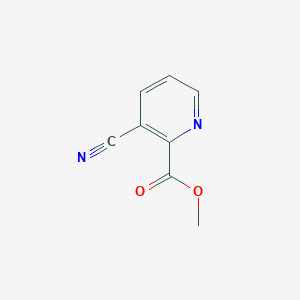
Methyl 3-cyanopyridine-2-carboxylate
Descripción general
Descripción
“Methyl 3-cyanopyridine-2-carboxylate” is an organic compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 .
Synthesis Analysis
While specific synthesis methods for “Methyl 3-cyanopyridine-2-carboxylate” were not found, related compounds have been synthesized using various methods . For instance, trifluoromethylpyridines, which share a similar structure, have been synthesized for use in agrochemical and pharmaceutical ingredients . Another related compound, methyl (2 R* ,3 R* )-3-aryl (pyridyl)-5-oxopyrrolidine-2-carboxylates, was synthesized based on the neutralization reaction of diastereohomogeneous dimethyl (2 R* ,3 R* )-3-aryl (pyridyl)glutamate hydrochlorides .Molecular Structure Analysis
The molecular structure of “Methyl 3-cyanopyridine-2-carboxylate” consists of a pyridine ring with a carboxylate group at the 2-position and a cyano group at the 3-position .Physical And Chemical Properties Analysis
“Methyl 3-cyanopyridine-2-carboxylate” is a light-red to brown solid . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Method of Application
In one study, a structurally related molecule, “methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate”, was synthesized based on the reported anti-inflammatory activity of another molecule . The synthesis involved dissolving “methyl 2-chloro nicotinoate” and “methyl thioglycolate” in anhydrous DMF, adding potassium carbonate, and heating the reaction mixture to 100 °C under an atmosphere of nitrogen for 21 hours . The reaction mixture was then cooled and poured into water, and the aqueous solution was extracted with ethyl acetate .
Results or Outcomes
The desired product, “methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate”, was obtained as brown crystals with a yield of 60.0% . The compound was characterized using various analytical techniques, including mass spectrometry and infrared spectroscopy .
Application in Antiproliferative Activity Research
“Methyl 3-cyanopyridine-2-carboxylate” and its derivatives have been studied for their antiproliferative activity .
Method of Application
In a study, sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives . The reaction yielded 2-oxo-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitriles and 2-oxo-hexahydroquinoline-3-carbonitriles .
Results or Outcomes
The results revealed that the pyridine derivatives have promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin . The pyridine derivatives 5c and 5d (IC 50 = 1.46, 7.08 µM, respectively) showed significant activity .
Application in Antitumor Activity Research
“Methyl 3-cyanopyridine-2-carboxylate” and its derivatives have been studied for their antitumor activity .
Propiedades
IUPAC Name |
methyl 3-cyanopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)7-6(5-9)3-2-4-10-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWKMHTZRPFQCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508781 | |
| Record name | Methyl 3-cyanopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-cyanopyridine-2-carboxylate | |
CAS RN |
53940-11-7 | |
| Record name | Methyl 3-cyanopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

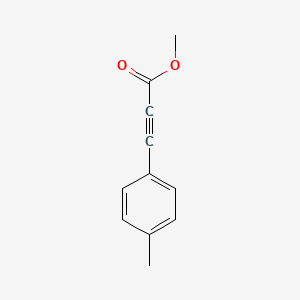
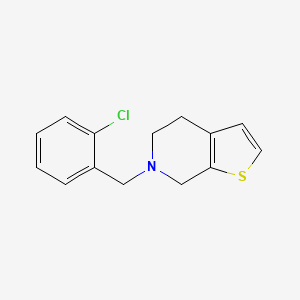
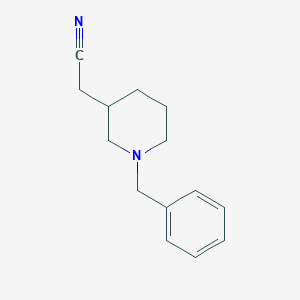
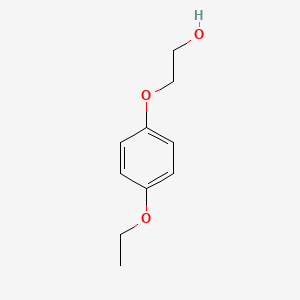
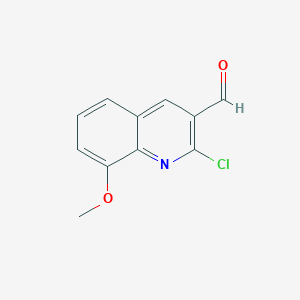
![5-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B1601107.png)
![2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1601108.png)
